molecular formula C20H24N2O2S B2513649 2-Methyl-6-({1-[4-(methylsulfanyl)benzoyl]piperidin-3-yl}methoxy)pyridine CAS No. 2380032-56-2

2-Methyl-6-({1-[4-(methylsulfanyl)benzoyl]piperidin-3-yl}methoxy)pyridine

Cat. No.: B2513649
CAS No.: 2380032-56-2
M. Wt: 356.48
InChI Key: CUQLVKIRPLMFHK-UHFFFAOYSA-N
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Description

2-Methyl-6-({1-[4-(methylsulfanyl)benzoyl]piperidin-3-yl}methoxy)pyridine is a complex organic compound with a unique structure that combines a pyridine ring with a piperidine moiety and a benzoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-6-({1-[4-(methylsulfanyl)benzoyl]piperidin-3-yl}methoxy)pyridine typically involves multiple steps, starting with the preparation of the piperidine and pyridine intermediates. The key steps include:

    Formation of the Piperidine Intermediate: This involves the reaction of 4-(methylsulfanyl)benzoyl chloride with piperidine under basic conditions to form the piperidine derivative.

    Coupling with Pyridine: The piperidine intermediate is then coupled with 2-methyl-6-hydroxypyridine using a suitable coupling agent, such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-6-({1-[4-(methylsulfanyl)benzoyl]piperidin-3-yl}methoxy)pyridine can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The benzoyl group can be reduced to a benzyl group using reducing agents like lithium aluminum hydride.

    Substitution: The methoxy group on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Nucleophiles such as amines, thiols

Major Products

    Oxidation: Sulfoxide or sulfone derivatives

    Reduction: Benzyl derivatives

    Substitution: Various substituted pyridine derivatives

Scientific Research Applications

    Medicinal Chemistry: This compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological disorders due to its piperidine moiety.

    Materials Science: The unique structure of this compound makes it a candidate for the development of new materials with specific electronic or optical properties.

    Biological Studies: It can be used as a probe to study various biological processes, particularly those involving the central nervous system.

Mechanism of Action

The mechanism of action of 2-Methyl-6-({1-[4-(methylsulfanyl)benzoyl]piperidin-3-yl}methoxy)pyridine is not fully understood, but it is believed to interact with specific molecular targets in the central nervous system. The piperidine moiety may interact with neurotransmitter receptors, while the benzoyl group could facilitate binding to specific proteins or enzymes.

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-6-({1-[4-(methylsulfanyl)benzoyl]piperidin-3-yl}methoxy)pyridine: shares similarities with other piperidine-containing compounds such as:

Uniqueness

  • The combination of a pyridine ring with a piperidine moiety and a benzoyl group makes this compound unique, providing a distinct set of chemical and biological properties that are not commonly found in other compounds.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

[3-[(6-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]-(4-methylsulfanylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O2S/c1-15-5-3-7-19(21-15)24-14-16-6-4-12-22(13-16)20(23)17-8-10-18(25-2)11-9-17/h3,5,7-11,16H,4,6,12-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUQLVKIRPLMFHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)OCC2CCCN(C2)C(=O)C3=CC=C(C=C3)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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